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Compound of Interest

Compound Name: 2-Cyanobutanoic acid

Cat. No.: B1347372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyanobutanoic acid. Due to the limited availability of public experimental spectra for this

specific compound, this document presents predicted spectroscopic data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). The information herein serves as a valuable resource for the

identification, characterization, and quality control of 2-Cyanobutanoic acid in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Cyanobutanoic acid.

These values are calculated based on the chemical structure and known spectroscopic

behaviors of related functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Cyanobutanoic acid
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 ~12.0 - 13.0 Singlet (broad) 1H

H-2 ~3.6 - 3.8 Triplet 1H

H-3 ~1.9 - 2.1 Multiplet 2H

H-4 ~1.0 - 1.2 Triplet 3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Cyanobutanoic acid

Carbon Chemical Shift (δ, ppm)

C-1 (C=O) ~170 - 175

C-2 (-CH(CN)-) ~35 - 40

C-3 (-CH₂) ~25 - 30

C-4 (-CH₃) ~10 - 15

C-5 (C≡N) ~115 - 120

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Cyanobutanoic acid

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Alkyl) 2980 - 2850 Medium-Strong

C≡N (Nitrile) 2260 - 2240 Medium

C=O (Carboxylic Acid) 1725 - 1700 Strong

C-O (Carboxylic Acid) 1320 - 1210 Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for 2-Cyanobutanoic acid
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m/z Proposed Fragment

113 [M]⁺ (Molecular Ion)

96 [M - NH₃]⁺

86 [M - HCN]⁺

69 [M - COOH]⁺

45 [COOH]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

compound such as 2-Cyanobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Cyanobutanoic
acid.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Cyanobutanoic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30).
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Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-15 ppm.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Cyanobutanoic acid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 2-Cyanobutanoic acid sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected prior to

the sample scan.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and correlate them to the functional groups

present in 2-Cyanobutanoic acid (e.g., O-H, C=O, C≡N).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Cyanobutanoic
acid.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization

(EI) source and a quadrupole analyzer.

Sample Introduction:

Direct Infusion or Gas Chromatography (GC-MS): If sufficiently volatile and thermally stable,

the sample can be introduced via a GC column. For direct infusion, the sample is dissolved
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in a suitable solvent and introduced directly into the ion source.

EI-MS Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 30-200.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose fragmentation pathways that explain the observed fragment ions, which can provide

further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Cyanobutanoic acid.

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyanobutanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347372#spectroscopic-data-of-2-cyanobutanoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1347372?utm_src=pdf-body
https://www.benchchem.com/product/b1347372#spectroscopic-data-of-2-cyanobutanoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1347372#spectroscopic-data-of-2-cyanobutanoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1347372#spectroscopic-data-of-2-cyanobutanoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1347372#spectroscopic-data-of-2-cyanobutanoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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